molecular formula C29H60 B12525081 5,5-Diethylpentacosane CAS No. 714275-37-3

5,5-Diethylpentacosane

Cat. No.: B12525081
CAS No.: 714275-37-3
M. Wt: 408.8 g/mol
InChI Key: GOIPNGYCMCNHBI-UHFFFAOYSA-N
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Description

5,5-Diethylpentacosane is a hydrocarbon compound with the molecular formula C29H60 It is a long-chain alkane characterized by the presence of two ethyl groups attached to the fifth carbon of the pentacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethylpentacosane typically involves the alkylation of pentacosane with ethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where pentacosane is treated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethylpentacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Hydrocarbon (restored to original form).

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5,5-Diethylpentacosane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential role in biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5,5-Diethylpentacosane in various applications involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pentacosane: The parent hydrocarbon chain without ethyl substitutions.

    5,5-Dimethylpentacosane: Similar structure but with methyl groups instead of ethyl groups.

    Hexacosane: A longer chain hydrocarbon with similar properties.

Uniqueness

5,5-Diethylpentacosane is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. These structural modifications can enhance its suitability for specific applications compared to its analogs.

Properties

CAS No.

714275-37-3

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

5,5-diethylpentacosane

InChI

InChI=1S/C29H60/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(7-3,8-4)27-10-6-2/h5-28H2,1-4H3

InChI Key

GOIPNGYCMCNHBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(CC)(CC)CCCC

Origin of Product

United States

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